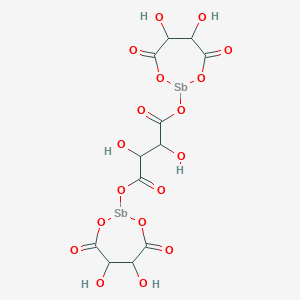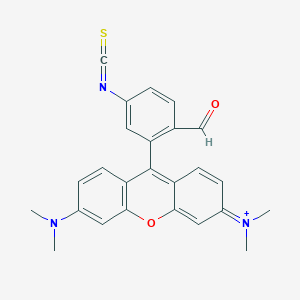
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring cobalt in the +3 oxidation state. This compound is notable for its unique structure, which includes a cobalt ion coordinated to a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The presence of cobalt in the +3 oxidation state imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cobalt salts with the appropriate ligand under controlled conditions. One common method involves the use of cobalt(III) chloride and the ligand precursor in an organic solvent, followed by heating and stirring to facilitate the coordination reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with adjustments to accommodate larger volumes and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may be further oxidized or facilitate the oxidation of other substrates.
Reduction: Reduction reactions involving the compound can lead to the reduction of cobalt(III) to cobalt(II) or cobalt(I), depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the coordinated ligand is replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions can produce cobalt(II) or cobalt(I) complexes. Substitution reactions result in new cobalt complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt ion facilitates electron transfer processes, enabling the activation of substrates and promoting chemical transformations. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with similar coordination properties but different ligand structure.
Cobalt(III) chloride: A simpler cobalt(III) compound used in various chemical reactions.
Cobalt(III) nitrate: Known for its use in oxidation reactions and as a precursor for other cobalt complexes.
Uniqueness
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic and biological applications, where other cobalt(III) complexes may not perform as well .
Eigenschaften
IUPAC Name |
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.2Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUJRYKUMDFSAX-NRKDBUQUSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57Co2O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)

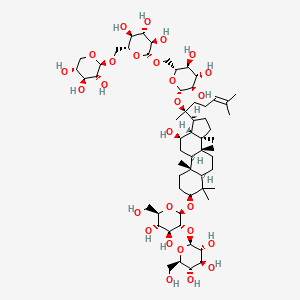

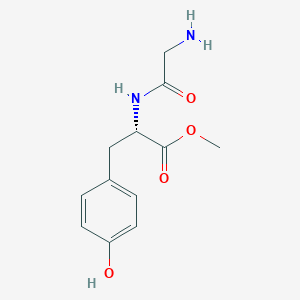

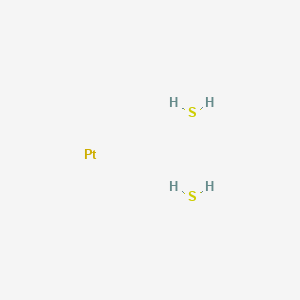

![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)

